molecular formula C20H19N3O5 B11695480 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide

Cat. No.: B11695480
M. Wt: 381.4 g/mol
InChI Key: HWDPIUHOZBGFIP-UHFFFAOYSA-N
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Description

N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a phthalimide moiety, a propanoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Attachment of the Propanoyl Group: The phthalimide is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the propanoyl derivative with 2-methoxyphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the phthalimide moiety, converting it to phthalamic acid or phthalic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the propanoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phthalamic acid and phthalic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is studied for its potential use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its complex structure and reactivity.

Mechanism of Action

The mechanism by which N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves the inhibition of specific enzymes. The phthalimide moiety interacts with the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of critical cellular processes, particularly in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE
  • N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the phthalimide and methoxyphenyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-[2-(2-methylphenoxy)acetyl]propanehydrazide

InChI

InChI=1S/C20H19N3O5/c1-12-7-3-6-10-16(12)28-11-17(24)21-22-18(25)13(2)23-19(26)14-8-4-5-9-15(14)20(23)27/h3-10,13H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

HWDPIUHOZBGFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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